molecular formula C12H7ClN4O2S B8339262 2-Chloro-7-(3-nitrophenyl)thieno[3,2-d]pyrimidin-4-amine

2-Chloro-7-(3-nitrophenyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B8339262
M. Wt: 306.73 g/mol
InChI Key: NHVYMBSLTRTXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-(3-nitrophenyl)thieno[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H7ClN4O2S and its molecular weight is 306.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7ClN4O2S

Molecular Weight

306.73 g/mol

IUPAC Name

2-chloro-7-(3-nitrophenyl)thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C12H7ClN4O2S/c13-12-15-9-8(5-20-10(9)11(14)16-12)6-2-1-3-7(4-6)17(18)19/h1-5H,(H2,14,15,16)

InChI Key

NHVYMBSLTRTXPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC3=C2N=C(N=C3N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine (500 mg, 1.90 mmol) was dissolved in dioxane (10 mL) and then 2.0 N sodium carbonate (2.85 mL, 5.70 mmol) and 3-nitrophenylboronic acid (320 mg, 1.90 mmol) were added. After flowing nitrogen to the mixture solution for 10 minutes, Pd2(PPh3)Cl2 (80 mg, 0.11 mmol) and t-Butyl Xphos (73 mg, 0.17 mmol) were added. The reaction mixture solution was stirred at 90° C. for 6 hours, filtered with celite, and washed with ethyl acetate. The aqueous layer was separated from the organic layer and extracted with ethyl acetate. The organic layer was combined, washed with brine, dried with MgSO4, and then concentrated by filtering. Purification by silica gel chromatography (1/4 to 1/3 ethyl acetate/hexane) yielded the target compound (420 mg, 72% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Pd2(PPh3)Cl2
Quantity
80 mg
Type
reactant
Reaction Step Three
Quantity
73 mg
Type
reactant
Reaction Step Three
Yield
72%

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